Azepane-2-carboxylic acid

Matrix Metalloproteinase Inhibition Drug Discovery Cancer Metastasis

Azepane-2-carboxylic acid is a seven-membered cyclic α-amino acid (azepane ring) that serves as a non-proteinogenic building block for peptidomimetics and drug discovery. Unlike natural amino acids such as proline (5-membered) or its homologue pipecolic acid (6-membered), it introduces a distinct conformational constraint into peptide backbones.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
CAS No. 5227-53-2
Cat. No. B1266878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzepane-2-carboxylic acid
CAS5227-53-2
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESC1CCC(NCC1)C(=O)O
InChIInChI=1S/C7H13NO2/c9-7(10)6-4-2-1-3-5-8-6/h6,8H,1-5H2,(H,9,10)
InChIKeyOPFURXRZISKMJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azepane-2-carboxylic Acid (CAS 5227-53-2): Baseline Properties for Procurement Evaluation


Azepane-2-carboxylic acid is a seven-membered cyclic α-amino acid (azepane ring) that serves as a non-proteinogenic building block for peptidomimetics and drug discovery [1]. Unlike natural amino acids such as proline (5-membered) or its homologue pipecolic acid (6-membered), it introduces a distinct conformational constraint into peptide backbones [2]. Its carboxylic acid and secondary amine functionalities enable further derivatization for structure-activity relationship studies .

The Non-Interchangeability of Azepane-2-carboxylic Acid: Why Ring Size Dictates Function


Selecting a proline or pipecolic acid analog as a generic substitute for azepane-2-carboxylic acid ignores the profound impact of ring size on both molecular conformation and downstream biological activity. The seven-membered azepane ring provides a unique set of φ and ψ dihedral angles not accessible to five- or six-membered rings, directly altering peptide strand geometry [1]. This translates to quantifiable differences in target binding: an azepane-based iminosugar exhibits nearly twice the potency of its piperidine-based clinical counterpart against a key target [2]. Furthermore, a specific azepane-2-carboxylic acid-derived inhibitor achieves picomolar potency against a disease-relevant enzyme, a level of activity unattainable with a direct piperidine-free analog [3].

Quantitative Differentiation of Azepane-2-carboxylic Acid: A Comparator-Focused Evidence Profile


Picomolar Affinity Against MMP-13: An Azepane-2-carboxylic Acid Derivative vs. a Piperidine-Free Clinical Benchmark

A derivative where the azepane-2-carboxylic acid core is retained, 1-(4-methoxy-benzenesulfonyl)-azepane-2-carboxylic acid hydroxyamide, demonstrates an in vitro IC50 of 1.80 nM against human collagenase-3 (MMP-13) [1]. For context, the clinically-studied piperidine-free MMP-13 inhibitor CL-82198, which lacks a cyclic amino acid core, exhibits a significantly weaker IC50 of 10,000 nM against the same target [2]. The structural constraint provided by the azepane-2-carboxylic acid scaffold is a key determinant for achieving >5,000-fold improvement in inhibitory activity.

Matrix Metalloproteinase Inhibition Drug Discovery Cancer Metastasis

Glucosidase Inhibition: Direct Ring-Size Potency Comparison Favors the 7-Membered Ring

In a study systematically comparing N-substituted iminosugars, a seven-membered L-ido-azepane (40b) was directly compared to its six-membered D-gluco-piperidine counterpart, the marketed drug miglustat (40a). The azepane derivative exhibited an IC50 of 80 µM against β-glucosidase, while the piperidine drug showed a higher IC50 of 172 µM [1]. This demonstrates that the larger azepane ring can confer a near two-fold improvement in inhibitory activity through conformational effects, even when other structural features are conserved.

Iminosugar Inhibitor Gaucher Disease Glycosidase

Conformationally Constrained Peptidomimetics: The 7-Membered Ring as a Unique Turn Inducer vs. Standard Proline

The introduction of azepane-2-carboxylic acid into a cyclic RGD (Arg-Gly-Asp) pentapeptide analogue, replacing a natural amino acid, generates a conformationally constrained peptidomimetic with promising activity as an αvβ3 integrin inhibitor [1]. While a direct IC50 comparison to an identical peptide with proline is not provided, the study explicitly establishes that the unique conformational space of the 7-membered ring—impossible to achieve with the 5-membered proline ring—is responsible for the bioactivity. This contrasts with standard proline, which is often used to induce a more limited set of β-turn conformations.

Peptidomimetics Integrin Antagonists Conformational Analysis

Validated Scaffold for Metallo-β-Lactamase Inhibitors: Designed into a Tight-Binding NDM-1 Ligand

The high-resolution (1.05 Å) crystal structure of New Delhi Metallo-β-lactamase-1 (NDM-1) in complex with a D-captopril derivative reveals that the (2R)-azepane-2-carboxylic acid moiety forms key interactions within the enzyme's active site [1]. This structure-guided design demonstrates the utility of the azepane-2-carboxylic acid core for achieving potent inhibition of a critical antibiotic resistance target. While a specific Ki isn't reported for this ligand's binding to NDM-1, its successful co-crystallization provides structural proof of its suitability as a privileged scaffold for designing β-lactamase inhibitors, an application where simpler piperidine or pyrrolidine cores may lack crucial binding contacts.

Antibiotic Resistance Metallo-β-Lactamase Structure-Based Drug Design

Physicochemical Differentiation: Impact of Ring Size on Key Molecular Properties

The increased ring size of azepane-2-carboxylic acid directly alters its physicochemical profile compared to pipecolic acid. The seven-membered ring results in a higher molecular weight (143.18 g/mol) and a measured LogP that is calculated to be higher than that of the six-membered pipecolic acid (MW 129.16 g/mol) [REFS-1, REFS-2]. These differences in lipophilicity and steric bulk are pivotal for fine-tuning the pharmacokinetic properties of derived drug candidates.

Physicochemical Properties Drug-Likeness Solubility

Key Application Scenarios for Azepane-2-carboxylic Acid Driven by Demonstrated Differentiation


Development of Highly Potent MMP-13 Inhibitors for Cancer and Arthritis

The evidence demonstrates that an azepane-2-carboxylic acid-derived inhibitor achieves picomolar affinity (IC50 1.80 nM) for MMP-13, vastly outperforming a non-constrained clinical benchmark (IC50 10,000 nM) [1]. Preclinical teams working on next-generation MMP-13 inhibitors with a wide therapeutic window should prioritize azepane-2-carboxylic acid as a key building block for its potential to deliver this significant improvement in potency.

Design of Integrin-Targeting Cyclic Peptidomimetics

Azepane-2-carboxylic acid enables the construction of conformationally constrained cyclic peptides that show activity as αvβ3 integrin inhibitors [1]. Research groups investigating novel anti-angiogenic therapies or tumor-targeting agents can leverage this scaffold to access rigid peptide geometries that are unattainable with standard proline or pipecolic acid.

Structure-Guided Design of Metallo-β-Lactamase Inhibitors to Combat Antibiotic Resistance

The successful co-crystallization of an azepane-2-carboxylic acid-containing ligand with NDM-1 at ultra-high resolution validates this scaffold for targeting the active site of key β-lactamases [1]. This provides a strong rationale for procuring the compound as a starting point for fragment-based or structure-guided medicinal chemistry campaigns against drug-resistant bacteria.

Synthesis of Isoform-Selective Glycosidase Inhibitors

A direct head-to-head study confirmed that a 7-membered azepane-based iminosugar is 2.15-fold more potent than the 6-membered piperidine drug miglustat at inhibiting β-glucosidase [1]. This finding supports the use of azepane-2-carboxylic acid derivatives in designing next-generation pharmacological chaperones or enzyme inhibitors for lysosomal storage disorders like Gaucher disease, where improved potency and selectivity are critical.

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